![molecular formula C11H9N3O B11898502 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one
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Overview
Description
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining indene and pyrimidine moieties, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused ring system, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The primary applications of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one lie in medicinal chemistry and drug development . Its potential as an inhibitor of receptor tyrosine kinases (RTKs) suggests its role in cancer treatment. RTKs are critical in regulating cellular processes such as proliferation and angiogenesis, which are pivotal in tumor growth and metastasis. Compounds with similar structures have demonstrated antiangiogenic properties, indicating that this compound may also inhibit tumor growth effectively in vitro.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Inhibition of Tumor Growth : Derivatives of this compound have shown significant anti-tumor effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Binding Affinity Studies : Interaction studies reveal its binding affinity to various molecular targets, which is crucial for understanding its mechanism of action. For example, it has been evaluated for binding to human proteins involved in critical signaling pathways .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been explored to obtain this compound and its derivatives, emphasizing the versatility of its chemical structure.
Case Studies
Several case studies have documented the applications of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited tumor growth in various cancer cell lines. The mechanism was linked to apoptosis induction and modulation of cell signaling pathways related to cancer progression.
- Antiangiogenic Properties : The compound has been shown to inhibit angiogenesis in preclinical models, suggesting its potential use in combination therapies for cancer treatment.
- Binding Affinity Evaluations : Binding assays revealed that derivatives of this compound exhibited high specificity for certain protein targets, providing insights into their therapeutic potential against multiple diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar fused ring system and have been studied for their potential as antitubercular agents.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives of 7-deazaadenine have shown significant biological activities, including anti-HIV, antitumor, and antimicrobial properties.
Uniqueness
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one stands out due to its unique indene-pyrimidine fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, as well as a promising candidate for drug development.
Biological Activity
2-Amino-3H-indeno[2,1-d]pyrimidin-4(9H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Notably, it has been synthesized through Dieckmann condensation and cyclocondensation methods, which have been shown to yield compounds with potent biological activities .
Anticancer Properties
Research has indicated that derivatives of indeno[2,1-d]pyrimidines exhibit significant anticancer activity. For instance, a study demonstrated that certain analogues displayed nanomolar GI50 values against various tumor cell lines, indicating potent growth inhibition . The compound's mechanism appears to involve the inhibition of receptor tyrosine kinases (RTKs), particularly the platelet-derived growth factor receptor β (PDGFRβ), which plays a crucial role in tumor angiogenesis and growth .
Table 1: Inhibitory Activity Against Tumor Cell Lines
Compound | PDGFRβ Inhibition (IC50) | Tumor Cell Line GI50 |
---|---|---|
Compound 1 | 43.1 nM | 50.8 nM |
Compound 2 | >200 nM | 126.4 nM |
Compound 3 | 7.8 nM | 14.8 nM |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Recent studies have shown that derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed that certain compounds inhibited bacterial growth effectively .
Table 2: Antimicrobial Activity Results
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
Compound A | 0.0625 | Staphylococcus aureus |
Compound B | 0.156 | Escherichia coli |
Anti-Angiogenic Activity
In vivo studies using the chicken embryo chorioallantoic membrane (CAM) assay demonstrated that these compounds could inhibit angiogenesis, a critical process in tumor progression . The presence of the amino group in the pyrimidine ring was hypothesized to enhance binding interactions within the ATP-binding site of RTKs, contributing to their antiangiogenic properties.
Case Studies
One notable case involved a series of synthesized indeno[2,1-d]pyrimidine derivatives evaluated for their biological activity. Among them, one compound exhibited a submicromolar GI50 against multiple tumor cell lines and demonstrated significant inhibition of tumor growth in mouse models . This underscores the therapeutic potential of these compounds in cancer treatment.
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-3,9-dihydroindeno[2,1-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15) |
InChI Key |
ZQDVJFYTJKQAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1N=C(NC3=O)N |
Origin of Product |
United States |
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